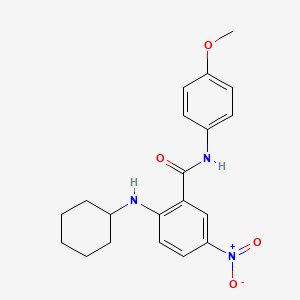![molecular formula C20H15ClN4O2S3 B4092634 N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B4092634.png)
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide
Descripción general
Descripción
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide is a complex organic compound that features a thiadiazole ring, a dihydroacenaphthylene moiety, and a chlorobenzenesulfonamide group
Mecanismo De Acción
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular derivative (compound 7j) showed more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for colonization of H. pylori in gastric mucosa .
Pharmacokinetics
The compound’s high activity against the urease enzyme, as indicated by its low ic50 value, suggests that it may have good bioavailability .
Result of Action
The inhibition of urease by this compound disrupts the conversion of urea to ammonia and carbon dioxide, thereby affecting the pH balance essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Direcciones Futuras
Métodos De Preparación
The synthesis of N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Dihydroacenaphthylene Moiety: The thiadiazole derivative is then reacted with an appropriate acenaphthylene derivative under suitable conditions to form the desired intermediate.
Introduction of the Chlorobenzenesulfonamide Group: Finally, the intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the target compound.
Análisis De Reacciones Químicas
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an enzyme inhibitor, particularly urease, which is crucial for the survival of certain bacteria.
Anticancer Research: The compound has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antioxidant Activity: Some derivatives of this compound have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Comparación Con Compuestos Similares
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide can be compared with other thiadiazole derivatives:
5-amino-1,3,4-thiadiazol-2-yl derivatives: These compounds also exhibit significant biological activities, including anticancer and antioxidant properties.
N-arylacetamide derivatives: Similar to the target compound, these derivatives have been studied for their enzyme inhibitory activities.
Propiedades
IUPAC Name |
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S3/c21-12-7-9-13(10-8-12)30(26,27)25-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)28-20-24-23-19(22)29-20/h1-10,17-18,25H,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYECXKANTGQYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)SC4=NN=C(S4)N)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,5-dimethoxy-4-[(2-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B4092554.png)
![1-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}benzo[cd]indol-2(1H)-one](/img/structure/B4092562.png)
![N-[2-(tert-butylsulfanyl)ethyl]biphenyl-4-carboxamide](/img/structure/B4092564.png)
![1-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B4092565.png)

![N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-3-phenylpropanamide](/img/structure/B4092582.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4092586.png)
![4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride](/img/structure/B4092587.png)
![3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4092596.png)
![2,4-DICHLOROBENZYL 2-[(4-METHOXYBENZOYL)AMINO]ACETATE](/img/structure/B4092602.png)
![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4092610.png)
![1-(2,4-dichlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B4092614.png)

